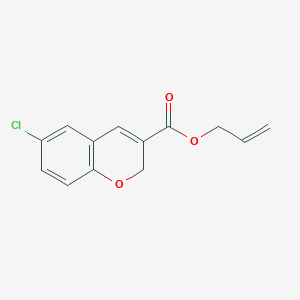

allyl 6-chloro-2H-chromene-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Green Chemistry Synthesis

Allyl 6-chloro-2H-chromene-3-carboxylate: plays a significant role in green chemistry, where it’s used as a key intermediate in multicomponent reactions (MCRs). These reactions are conducted under microwave assistance, which is a more environmentally friendly approach compared to traditional methods. The compound’s involvement in MCRs helps in the synthesis of pharmacophoric motifs that exhibit remarkable antimicrobial activity .

Biological Activity Assessment

The derivatives of 2H-chromene, including allyl 6-chloro-2H-chromene-3-carboxylate, have been assessed for their biological activities. They have shown potential as antimicrobial agents against various classes of bacteria and fungi. This makes them valuable in the development of new antibiotics and antifungal medications .

Medicinal Chemistry

In medicinal chemistry, 2H-chromenes serve as privileged scaffolds. Allyl 6-chloro-2H-chromene-3-carboxylate is no exception and is considered essential for the development of therapeutic agents for a variety of diseases. It’s a fundamental constituent of molecules with a broad range of bioactivities, including anti-tumor, antiviral, and anti-inflammatory properties .

Drug Innovation

This compound is widely used as a versatile scaffold in pharmaceutical chemistry and drug innovation science. It forms the basic skeleton of natural and synthetic molecules possessing diverse biological activities, which are crucial in the discovery and development of new drugs .

Natural Product Synthesis

Allyl 6-chloro-2H-chromene-3-carboxylate is involved in the synthesis of natural products, particularly those with chromene structures. These natural products have various pharmacological activities and are used in traditional medicine systems across the world .

Genotoxicity Studies

The compound is also used in toxicological studies, especially to evaluate genotoxic profiles. This is important in understanding the safety and potential side effects of new drugs and therapeutic agents derived from chromene-based molecules .

Propriétés

IUPAC Name |

prop-2-enyl 6-chloro-2H-chromene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClO3/c1-2-5-16-13(15)10-6-9-7-11(14)3-4-12(9)17-8-10/h2-4,6-7H,1,5,8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSBQRPVWDUXONV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)C1=CC2=C(C=CC(=C2)Cl)OC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

allyl 6-chloro-2H-chromene-3-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-ethyl 2-(4-amino-4-oxobut-2-enamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2922458.png)

![6-(3-Chloro-4-methylphenyl)-2-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2922466.png)

![N-(3-chlorophenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2922474.png)

![4-Methyl-5-[(2-methylbenzyl)sulfonyl]-1,2,3-thiadiazole](/img/structure/B2922476.png)

![1-Cyclohexyl-3-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)urea](/img/structure/B2922477.png)